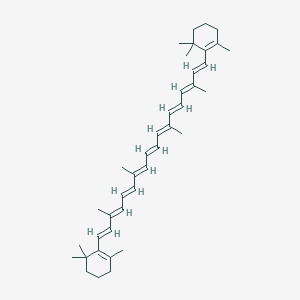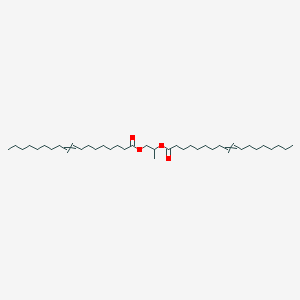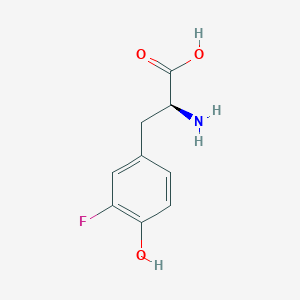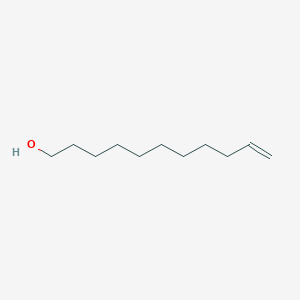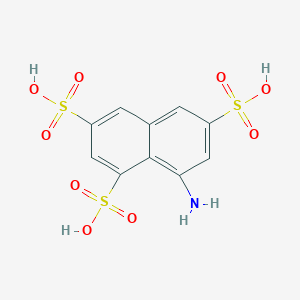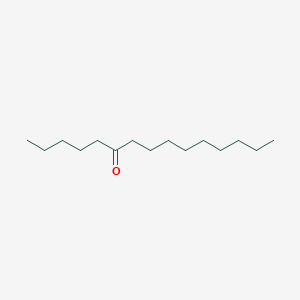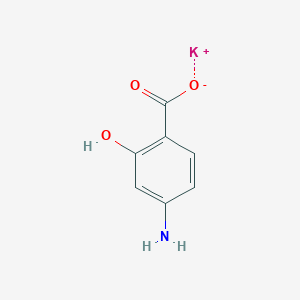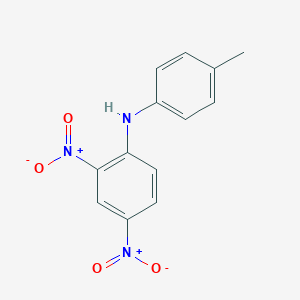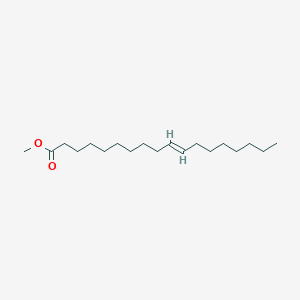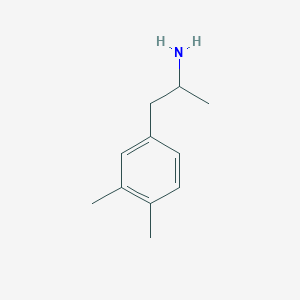
Xylopropamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylopropamine is a stimulant drug that belongs to the amphetamine family. It is a derivative of methamphetamine and has been used in scientific research to study the effects of amphetamines on the human body. Xylopropamine is a potent stimulant that has been found to have a similar mechanism of action to other amphetamines.
Mecanismo De Acción
The mechanism of action of Xylopropamine is similar to that of other amphetamines. It works by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased arousal, alertness, and focus. Xylopropamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Direcciones Futuras
There are several future directions for research involving Xylopropamine. One area of interest is the development of new drugs that target the same neurotransmitter systems as Xylopropamine. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body. Finally, research into the use of Xylopropamine as a treatment for certain medical conditions such as attention deficit hyperactivity disorder (ADHD) may also be of interest.
Conclusion:
Xylopropamine is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the human body. It has a similar mechanism of action to other amphetamines and has been found to produce reliable and consistent results in test subjects. Xylopropamine has several advantages for use in lab experiments, but also has limitations due to its status as a controlled substance. Future research into Xylopropamine may involve the development of new drugs targeting the same neurotransmitter systems, the study of long-term effects of amphetamine use, and the use of Xylopropamine as a treatment for medical conditions such as ADHD.
Efectos Bioquímicos Y Fisiológicos
Xylopropamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Xylopropamine also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. It has also been found to increase the release of stress hormones such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Xylopropamine has several advantages for use in lab experiments. It is a potent stimulant that produces a reliable and consistent response in test subjects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Xylopropamine has several limitations. It is a controlled substance, making it difficult to obtain for research purposes. It is also a potent stimulant that can produce adverse effects in test subjects if not used properly.
Métodos De Síntesis
The synthesis of Xylopropamine involves a series of chemical reactions that transform starting materials into the final product. The synthesis of Xylopropamine is a complex process that requires specialized knowledge and expertise. The most common method of synthesizing Xylopropamine involves the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride. This reaction produces a racemic mixture of Xylopropamine, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
Xylopropamine has been used in scientific research to study the effects of amphetamines on the human body. It has been found to have a similar mechanism of action to other amphetamines, making it a useful tool for studying the effects of these drugs. Xylopropamine has been used to study the effects of amphetamines on dopamine and norepinephrine release in the brain. It has also been used to study the effects of amphetamines on cognitive function and behavior.
Propiedades
Número CAS |
102-31-8 |
|---|---|
Nombre del producto |
Xylopropamine |
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
Clave InChI |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



